ER-α Degradation Efficacy: Fluoromethyl Azetidine vs. Pyrrolidine Side Chain Analogs
In a class-level inference based on a related bis-phenol chromene scaffold, a fluoromethyl azetidine side chain (as found in GDC-0927) achieved an ER-α degradation efficacy of 97%, compared to 91% for a fluoromethyl pyrrolidine analog (5a). The paper explicitly states that the fluoromethyl azetidine group was 'found to be preferred' for maximizing degradation efficacy [1]. This demonstrates the critical role of the azetidine ring size and fluoromethyl substitution for functional potency in this target class.
| Evidence Dimension | ER-α degradation efficacy in a tamoxifen-resistant breast cancer xenograft model |
|---|---|
| Target Compound Data | (Class inference: Fluoromethyl azetidine-containing chromene, GDC-0927, ER-α degradation efficacy = 97%) |
| Comparator Or Baseline | Fluoromethyl pyrrolidine analog (5a, ER-α degradation efficacy = 91%) |
| Quantified Difference | 6 percentage-point increase in degradation efficacy for the azetidine over the pyrrolidine analog |
| Conditions | Tamoxifen-resistant breast cancer xenograft model; Western blot densitometry for ER-α protein levels |
Why This Matters
This data suggests that (3-(Fluoromethyl)azetidin-1-yl)(pyridin-3-yl)methanone, as a building block, may convey superior potency in new SERD candidates compared to pyrrolidine-based alternatives.
- [1] Kahraman, M., et al. (2019). Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927. ACS Med. Chem. Lett., 10(1), 50–55. View Source
